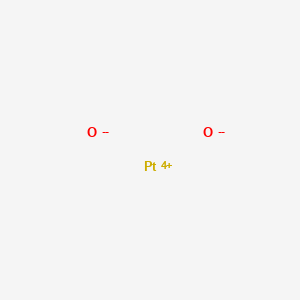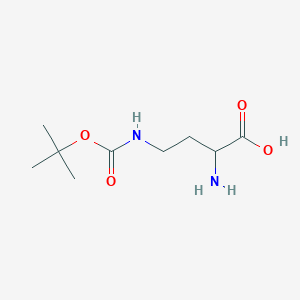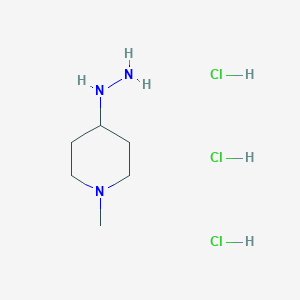
Einecs 234-379-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 234-379-0, also known as platinum(IV) oxide, is a chemical compound with the molecular formula PtO₂. It is commonly referred to as Adams’ catalyst, named after the chemist Roger Adams who first prepared it. This compound is widely used in various chemical reactions, particularly in the field of catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Platinum(IV) oxide can be prepared by heating chloroplatinic acid (H₂PtCl₆) in the presence of sodium nitrate (NaNO₃). The reaction typically occurs at elevated temperatures, around 450°C, resulting in the formation of platinum(IV) oxide and sodium chloride (NaCl) as a byproduct .
Industrial Production Methods
In industrial settings, platinum(IV) oxide is produced through the oxidation of platinum metal using concentrated nitric acid (HNO₃). The process involves dissolving platinum in aqua regia (a mixture of hydrochloric acid and nitric acid) to form chloroplatinic acid, which is then treated with sodium nitrate to yield platinum(IV) oxide .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(IV) oxide undergoes various types of chemical reactions, including:
Oxidation: Platinum(IV) oxide can act as an oxidizing agent, facilitating the oxidation of organic and inorganic compounds.
Reduction: It can be reduced to platinum metal (Pt) in the presence of hydrogen gas (H₂), a reaction commonly used in catalytic hydrogenation processes.
Substitution: Platinum(IV) oxide can participate in substitution reactions, where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂) under mild conditions.
Reduction: Hydrogen gas (H₂) is typically used as the reducing agent at elevated temperatures and pressures.
Substitution: Ligands such as ammonia (NH₃) and phosphines (PR₃) are often used in substitution reactions.
Major Products Formed
Oxidation: The major products depend on the substrate being oxidized. For example, alcohols can be oxidized to aldehydes or ketones.
Reduction: The primary product is platinum metal (Pt).
Substitution: The products vary based on the ligands involved in the reaction.
Applications De Recherche Scientifique
Platinum(IV) oxide has numerous applications in scientific research, including:
Chemistry: It is widely used as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds.
Biology: Platinum(IV) oxide is used in the preparation of platinum-based drugs, such as cisplatin, which are employed in cancer treatment.
Medicine: It plays a role in the development of diagnostic tools and therapeutic agents.
Industry: Platinum(IV) oxide is utilized in the production of fine chemicals, pharmaceuticals, and in various catalytic processes.
Mécanisme D'action
The mechanism of action of platinum(IV) oxide involves its ability to act as a catalyst in various chemical reactions. In hydrogenation reactions, platinum(IV) oxide facilitates the adsorption of hydrogen gas onto its surface, where the hydrogen molecules dissociate into atoms. These hydrogen atoms then react with the substrate, leading to the reduction of unsaturated bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Platinum(II) oxide (PtO): Unlike platinum(IV) oxide, platinum(II) oxide is less stable and has different catalytic properties.
Palladium(II) oxide (PdO): Palladium(II) oxide is another transition metal oxide used in catalysis, but it has distinct reactivity and applications compared to platinum(IV) oxide.
Ruthenium(IV) oxide (RuO₂): Ruthenium(IV) oxide is used in similar catalytic processes but has different electronic properties and reactivity.
Uniqueness
Platinum(IV) oxide is unique due to its high stability, strong oxidizing properties, and effectiveness as a catalyst in hydrogenation reactions. Its ability to facilitate a wide range of chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
oxygen(2-);platinum(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Pt/q2*-2;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYCMIJBVIKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11129-89-8, 1314-15-4 |
Source


|
| Record name | Platinum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLATINIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U12312Y2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)


